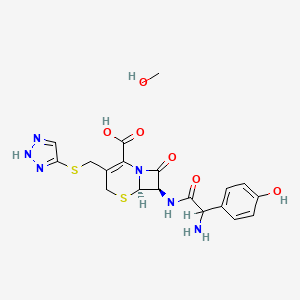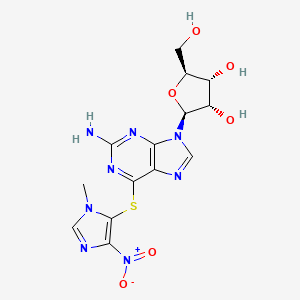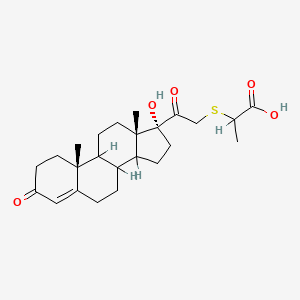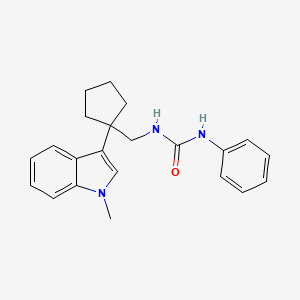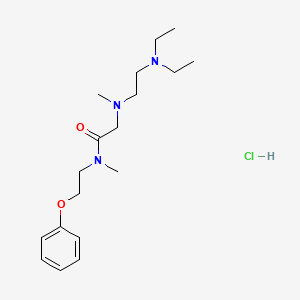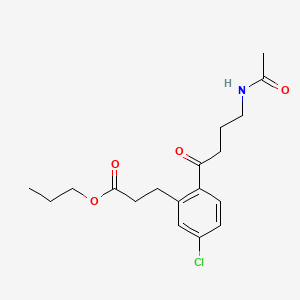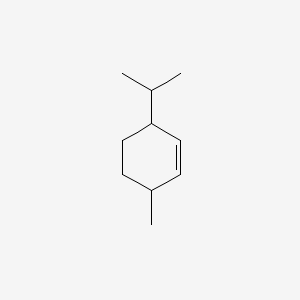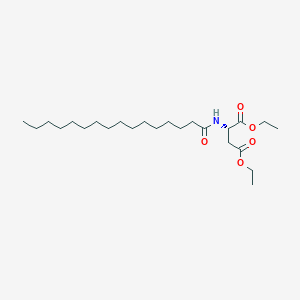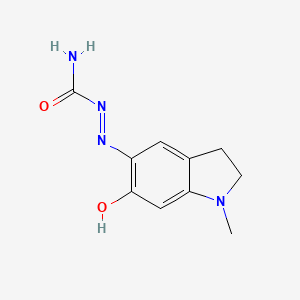
1-Methyl-5,6-indolinedione, 5-semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Deshydroxy-Carbazochrome is a chemical compound with the molecular formula C10H12N4O2 and a molecular weight of 220.228. It is a derivative of Carbazochrome, which is known for its hemostatic properties, meaning it helps to stop bleeding by promoting blood clotting .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deshydroxy-Carbazochrome typically involves the reaction of specific precursors under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. it generally involves the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of 3-Deshydroxy-Carbazochrome is carried out in specialized chemical manufacturing facilities. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Quality control measures are implemented to monitor the production process and ensure compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: 3-Deshydroxy-Carbazochrome can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols .
Scientific Research Applications
3-Deshydroxy-Carbazochrome has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to investigate its effects on cellular processes.
Medicine: It is studied for its potential therapeutic effects, particularly in the treatment of bleeding disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Deshydroxy-Carbazochrome involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by interacting with α-adrenoreceptors on the surface of platelets. This interaction leads to the activation of the PLC IP3/DAG pathway, resulting in an increase in intracellular calcium levels. This increase in calcium levels promotes platelet aggregation and the formation of a platelet plug, which helps to stop bleeding .
Comparison with Similar Compounds
Carbazochrome: Known for its hemostatic properties and used in the treatment of bleeding disorders.
Adrenochrome: A compound related to adrenaline, known for its role in the oxidation process.
Troxerutin: Often used in combination with Carbazochrome for the treatment of hemorrhoids.
Uniqueness of 3-Deshydroxy-Carbazochrome: 3-Deshydroxy-Carbazochrome is unique due to its specific chemical structure and properties. Unlike Carbazochrome, it lacks a hydroxyl group, which may influence its reactivity and interaction with biological targets. This structural difference may result in distinct pharmacological effects and applications .
Properties
CAS No. |
99069-59-7 |
|---|---|
Molecular Formula |
C10H12N4O2 |
Molecular Weight |
220.23 g/mol |
IUPAC Name |
(6-hydroxy-1-methyl-2,3-dihydroindol-5-yl)iminourea |
InChI |
InChI=1S/C10H12N4O2/c1-14-3-2-6-4-7(12-13-10(11)16)9(15)5-8(6)14/h4-5,15H,2-3H2,1H3,(H2,11,16) |
InChI Key |
NUSIFTHCDGYOSP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C21)O)N=NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


